molecular formula C9H16O2 B3011441 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 2248335-36-4

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B3011441
CAS No.: 2248335-36-4
M. Wt: 156.225
InChI Key: UIHQLNGZRFYUSA-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is a chemical compound with the CAS Registry Number 2248335-36-4 . It has a molecular formula of C9H16O2 and a molecular weight of 156.2221 g/mol . This compound features a methanol group attached to a methyl-substituted 2-oxabicyclo[2.2.2]octane ring system, a structure known for its three-dimensional rigidity and potential as a valuable scaffold in synthetic and medicinal chemistry research . The SMILES string for this molecule is CC12COC(CC1)(CC2)CO . As a bicyclic ether derivative, this structure class is of interest in various research fields, including organic synthesis and materials science, often for its potential as a building block or for its specific steric and electronic properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All necessary handling and safety protocols should be followed by qualified researchers.

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQLNGZRFYUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248335-36-4
Record name {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the hydroxymethyl group. One common method involves the use of a Grignard reagent to add a hydroxymethyl group to the bicyclic system . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol serves as a building block in organic synthesis and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Medicine

The compound is being investigated for its therapeutic properties and as a precursor for drug development. Its unique structure may allow it to interact with specific biomolecules, influencing their activity through hydrogen bonding and other interactions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials.

While extensive research on the biological activity of this compound is still needed, preliminary studies suggest that its unique bicyclic structure may confer certain advantages in medicinal chemistry:

  • Potential Mechanisms of Action : The hydroxymethyl group can participate in hydrogen bonding with enzymes and receptors, potentially affecting their binding affinity and specificity.

Case Studies

Although specific case studies focusing solely on this compound are scarce, related compounds have demonstrated significant biological activities:

  • Bicyclic Compounds in Drug Development : Similar bicyclic compounds have been studied for their roles in drug design due to their ability to stabilize interactions with target proteins.
Compound NameStructure TypeNotable Features
1-Methyl-2-oxabicyclo[2.2.2]octaneBicyclicBasic structure without hydroxymethyl group
4-(tert-butoxycarbonyl)amino methylBicyclic with amineContains an amine functional group
4-(benzyloxy)-1-methylcyclopentaneCyclopentane derivativeDifferent ring structure

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[2.2.2]octane framework is a versatile motif in medicinal and synthetic chemistry. Below is a detailed comparison of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Hazards (H-Codes)
This compound C9H16O2 4-CH3, 2-O, 1-CH2OH ~156.2 (estimated) Potential intermediate in drug synthesis Not reported
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol C9H17NO2 4-CH2NH2, 2-O, 1-CH2OH 183.24 Collision cross-section studies Not reported
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol C9H17NO 4-NH2, 1-CH2OH 155.24 Research chemical H302, H315, H319, H335
{1-Azabicyclo[2.2.2]octan-4-yl}methanol C8H15NO 2-N (aza substitution), 4-CH2OH 141.21 Drug discovery intermediate Not reported
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone C10H15BrO2 4-CH3, 2-O, 1-COCH2Br 271.13 Electrophilic alkylating agent Not reported

Key Structural and Functional Differences

The phosphabicyclo analog in (1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl 4-methyl-benzenesulfonate () incorporates phosphorus, altering reactivity for use in organocatalysis or flame retardants.

Substituent Effects: The 4-methyl group in the target compound increases steric hindrance compared to the 4-aminomethyl derivative (CID 137943369), which may enhance solubility in polar solvents . The bromo-ethanone substituent in introduces electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions.

Safety Profiles: Amino-substituted analogs like (4-Aminobicyclo[2.2.2]octan-1-yl)methanol exhibit higher toxicity (H302: harmful if swallowed; H315: skin irritation) compared to non-amino derivatives, likely due to increased bioavailability and reactivity .

Synthetic Utility :

  • The target compound’s hydroxymethyl group (-CH2OH) positions it as a precursor for further functionalization (e.g., esterification, oxidation), akin to the tosylation of phosphabicyclo derivatives described in .
  • The absence of heteroatoms in bicyclo[2.2.2]octane-1-carboxylic acid () highlights the role of oxygen/nitrogen in modulating acidity and binding interactions.

Biological Activity

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound with a unique chemical structure that includes an oxabicyclo framework and a hydroxymethyl group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, although research on its specific pharmacological properties remains limited. This article aims to compile existing knowledge on the biological activity of this compound, including its synthesis, potential mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆O₂, with a molecular weight of approximately 170.25 g/mol. Its structure features a bicyclo[2.2.2]octane core, which contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight170.25 g/mol
CAS Number2248335-36-4

Biological Activity

Research into the biological activity of this compound is still in the early stages, but preliminary findings suggest several potential pharmacological properties:

  • Antimicrobial Activity : Compounds with similar bicyclic structures have demonstrated activity against various pathogens, suggesting that this compound may possess antimicrobial properties as well.
  • Enzyme Interaction : The hydroxymethyl group can facilitate hydrogen bonding interactions with enzymes and receptors, potentially influencing their activity and leading to various biological effects. However, specific targets and pathways remain to be elucidated.
  • Potential Therapeutic Uses : Given its structural characteristics, there is speculation about its use in drug development, particularly as a building block for synthesizing more complex therapeutic agents .

The exact mechanism of action for this compound has not been fully characterized due to limited studies; however, it is hypothesized that the compound interacts with specific molecular targets through:

  • Hydrogen Bonding : The hydroxymethyl group may engage in hydrogen bonding with active sites on enzymes or receptors.
  • Structural Rigidity : The bicyclic nature provides stability that may enhance binding affinity to biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
1-Methyl-2-oxabicyclo[2.2.2]octaneBicyclicBasic structure without hydroxymethyl group
4-(tert-butoxycarbonyl)amino methylBicyclic with amineContains an amine functional group
4-(benzyloxy)-1-methylcyclopentaneCyclopentane derivativeDifferent ring structure

This comparison highlights the distinct substitution pattern of this compound, which may confer unique biological activities not present in other similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research indicates promising avenues for exploration:

  • Synthesis and Characterization : Methods for synthesizing this compound often involve reactions that introduce the hydroxymethyl group to bicyclic precursors using Grignard reagents or other synthetic strategies.
  • Pharmacological Potential : Studies on similar bicyclic compounds have indicated potential applications in treating infections or modulating enzymatic pathways, warranting further investigation into this compound’s therapeutic capabilities.

Q & A

What are the recommended safety precautions for handling (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol?

Answer:
Based on structurally related bicyclic methanol derivatives (e.g., 4-aminobicyclo analogs), researchers should:

  • Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of aerosols or vapors, as similar compounds are classified as harmful (H319: serious eye irritation; H335: respiratory irritation) .
  • Implement emergency protocols : Rinse eyes with water for 15 minutes if exposed, wash skin with soap/water, and seek medical attention if symptoms persist .

What synthetic methodologies are effective for synthesizing bicyclic ether methanol derivatives?

Answer:
Key routes include:

  • Transition metal-catalyzed cyclization : Palladium or rhodium catalysts enable Si–C bond cleavage and ring formation, as demonstrated in silacycle syntheses (e.g., benzosiloles via Rh catalysis) .
  • Silylene transfer reactions : Silver catalysts activate strained silacyclopropanes to form fused bicyclic frameworks, applicable to oxygen-containing analogs .
  • Multi-component coupling : Zirconium-mediated reactions with nitriles or alkynes can yield heterocyclic scaffolds, though steric effects require optimization .

How can stereoselectivity challenges be addressed during synthesis?

Answer:

  • Chiral catalysts : Copper or zinc catalysts promote stereoselective carbonyl insertions into silacyclopropanes, as shown in azasilacyclopentadiene synthesis .
  • Ligand design : Bulky ligands (e.g., phosphines) can control regioselectivity in palladium-catalyzed C–C bond insertions .
  • Temperature modulation : Lower temperatures reduce side reactions, improving enantiomeric excess in ring-closing steps .

What analytical techniques validate the structural integrity of this compound?

Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm bicyclic framework and substituent positions. Coupling constants in 1H^{1}\text{H} NMR distinguish axial/equatorial protons .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the oxabicyclo structure .
  • X-ray crystallography : Resolve complex stereochemistry in crystalline derivatives .

How to resolve contradictory data from different catalytic systems?

Answer:

  • Systematic screening : Vary catalysts (Pd vs. Rh), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
  • Mechanistic studies : Use DFT calculations or isotopic labeling to probe pathways (e.g., transmetallation vs. direct insertion) .
  • Side-product analysis : Characterize byproducts (e.g., via GC-MS) to refine reaction selectivity .

What are the stability concerns and optimal storage conditions?

Answer:

  • Stability : Similar bicyclic compounds are stable under inert atmospheres but may degrade in humid or acidic conditions .
  • Storage : Store at 2–8°C under argon in amber glass vials to prevent oxidation. Monitor for decomposition via periodic NMR .

How does steric hindrance influence reactivity in cross-coupling reactions?

Answer:

  • Substituent effects : Bulky groups (e.g., 4-methyl) slow reaction kinetics but improve regioselectivity. For example, steric hindrance in nitrile reactions with zirconacyclobutene-silacyclobutenes dictates intermediate stability .
  • Catalyst tuning : Use smaller ligands (e.g., NHCs) with sterically hindered substrates to enhance turnover .

What first-aid measures are critical for accidental exposure?

Answer:

  • Inhalation : Move to fresh air; monitor for respiratory distress (H335) .
  • Dermal contact : Wash with soap/water; remove contaminated clothing .
  • Ocular exposure : Rinse eyes immediately with water for ≥15 minutes (H319) .
  • Ingestion : Do NOT induce vomiting; seek poison control (H302: harmful if swallowed) .

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